molecular formula C8H6BrFO B12393472 Ethyl cinnamate-d4

Ethyl cinnamate-d4

Cat. No.: B12393472
M. Wt: 221.06 g/mol
InChI Key: ZJFWCELATJMDNO-RHQRLBAQSA-N
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Description

Ethyl cinnamate-d4 is a deuterated derivative of ethyl cinnamate, an ester formed from cinnamic acid and ethanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cinnamate-d4 can be synthesized through the esterification of deuterated cinnamic acid (cinnamic acid-d4) with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl cinnamate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl cinnamate-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cinnamate-d4 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl cinnamate-d4 can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its ester group also imparts specific reactivity and solubility properties that differentiate it from other cinnamate derivatives .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

221.06 g/mol

IUPAC Name

2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D

InChI Key

ZJFWCELATJMDNO-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CBr)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F

Origin of Product

United States

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